1-Chloro-3,7-dimethyloctane
Description
1-Chloro-3,7-dimethyloctane is a branched alkane derivative with the molecular formula C₁₀H₂₁Cl. Its IUPAC name reflects a linear octane backbone substituted with a chlorine atom at position 1 and methyl groups at positions 3 and 7 (). This structure distinguishes it from simpler chlorinated alkanes, as the branching introduces steric effects and influences physical properties such as boiling point, solubility, and reactivity.
Properties
CAS No. |
5453-97-4 |
|---|---|
Molecular Formula |
C10H21Cl |
Molecular Weight |
176.72 g/mol |
IUPAC Name |
1-chloro-3,7-dimethyloctane |
InChI |
InChI=1S/C10H21Cl/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 |
InChI Key |
IFTYHSVPPGZJQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-chloro-3,7-dimethyloctane with structurally or functionally related chlorinated alkanes and bicyclic derivatives, leveraging data from the evidence provided.
Structural Isomers and Positional Analogues
- 3-(Chloromethyl)-2,7-dimethyloctane (CAS: 1551591-15-1) This positional isomer features a chloromethyl group at position 3 and methyl groups at positions 2 and 7 (). Unlike this compound, the chlorine is part of a methyl substituent rather than directly bonded to the main chain.
1-Chloro-3,3-dimethylbutane
A shorter-chain analogue (C₆H₁₁Cl) with methyl groups at position 3 (). The compact structure results in higher volatility (lower boiling point) compared to this compound, which has a longer carbon chain and greater molecular weight.
Bicyclic Chlorinated Derivatives
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-ol (7)
Synthesized via LiAlH₄ reduction of a benzoate precursor (), this bicyclic compound exhibits constrained geometry due to its bridgehead chlorine and hydroxyl groups. The rigid structure reduces conformational flexibility, contrasting sharply with the linear this compound. Such differences may lead to distinct solvolysis behaviors, as bicyclic systems often exhibit enhanced strain-driven reactivity.- 1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ol Another bicyclic derivative (), this compound undergoes rearrangement in DMF with NaH, highlighting the instability of bridgehead chlorides under basic conditions. In comparison, this compound’s linear structure likely offers greater thermal and chemical stability.
Functional and Application-Based Comparisons
Antimicrobial Chlorinated Aldehydes (e.g., 1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde)
references antimicrobial studies on chlorinated aldehydes fused to naphthalene rings. While this compound lacks aromaticity or functional groups (e.g., aldehydes), its chlorine substituent could still confer mild biocidal properties, though this remains speculative without direct data.- Trinor-eremophilane Derivatives (e.g., 1-chloro-3β-acetoxy-7-hydroxy-trinoreremophil-1,6,9-trien-8-one) describes a complex sesquiterpenoid with chlorine and methyl substituents. Unlike this compound, this compound’s cyclic framework and stereochemistry (β-oriented substituents) enable specific biological interactions, such as enzyme inhibition, which are unlikely in the simpler alkane.
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